molecular formula C8H8N4 B13082025 3-(Pyridin-4-yl)-1H-pyrazol-4-amine

3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13082025
M. Wt: 160.18 g/mol
InChI Key: VAOYVZSUKFJXKI-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of heterocyclic compounds. It consists of a pyrazole ring fused with a pyridine ring, making it a versatile molecule in various chemical and biological applications. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine typically involves the condensation of pyridine-4-carbaldehyde with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(Pyridin-4-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.

    3-(Pyridin-4-yl)-1,2,4-triazine: Contains a triazine ring instead of a pyrazole ring.

    3-(Pyridin-4-yl)-1H-indazole: Features an indazole ring fused with a pyridine ring.

Uniqueness

3-(Pyridin-4-yl)-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOYVZSUKFJXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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